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Compound of Interest

Compound Name: 21-Dehydro Budesonide

Cat. No.: B1146664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Synonyms and Chemical Identity
21-Dehydro Budesonide is a key impurity and degradation product of the potent synthetic

corticosteroid, Budesonide. A comprehensive understanding of its various synonyms and

chemical identifiers is crucial for accurate identification and research.

Systematic and Common Names:

21-Dehydrobudesonide

Budesonide EP Impurity D

Budesonide Aldehyde Impurity

Budesonide Glyoxal (epimers) [USP]

(11β,16α)-16,17-(Butylidenebis(oxy))-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al

16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-3,20-dioxopregna-1,4-dien-21-aldehyde
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Identifier Value

CAS Number 85234-63-5

Molecular Formula C25H32O6

Molecular Weight 428.52 g/mol

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-

9,13-dimethyl-16-oxo-6-propyl-5,7-

dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-

14,17-dien-8-yl]-2-oxoacetaldehyde

Glucocorticoid Receptor Binding and Biological
Activity
As a derivative of Budesonide, 21-Dehydro Budesonide is understood to exert its biological

effects primarily through interaction with the glucocorticoid receptor (GR). However, the

structural modification at the C21 position, specifically the oxidation of the hydroxyl group to an

aldehyde, significantly impacts its binding affinity.

Scientific evidence suggests that the presence of the C21 aldehyde group in 21-Dehydro
Budesonide leads to a reduced binding affinity for the glucocorticoid receptor when compared

to its parent compound, Budesonide.[1] This alteration in the electronic and steric properties at

the C21 position likely disrupts the optimal hydrogen bonding network that Budesonide

establishes with the receptor, resulting in decreased affinity.[1] Studies on other corticosteroids

have similarly shown that modifications at the C21 position can significantly influence receptor

affinity, with 21-esters also exhibiting lower affinity than their parent alcohols.[2]

While specific quantitative data for the binding affinity (e.g., Kd or IC50 values) of 21-Dehydro
Budesonide are not readily available in the reviewed literature, the qualitative understanding

of its reduced affinity is a critical consideration in evaluating its potential biological potency. For

context, Budesonide has a reported equilibrium dissociation constant (KD) of 1.32 nmol/l for

the human glucocorticoid receptor, with a relative receptor affinity of 855, considering

dexamethasone as a reference at 100.[3]

Signaling Pathways
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21-Dehydro Budesonide, as a glucocorticoid receptor agonist, is presumed to follow the

canonical glucocorticoid signaling pathway. This pathway is pivotal in mediating the anti-

inflammatory effects of corticosteroids. The binding of the ligand to the cytoplasmic

glucocorticoid receptor triggers a conformational change, leading to the dissociation of

chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.

Once in the nucleus, the activated glucocorticoid receptor can modulate gene expression

through two primary mechanisms:

Transactivation: The receptor dimerizes and binds to specific DNA sequences known as

Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading

to the increased transcription of anti-inflammatory proteins.

Transrepression: The glucocorticoid receptor monomer can interact with and inhibit the

activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-

κB). This interaction prevents NF-κB from binding to its target DNA sequences, thereby

repressing the expression of pro-inflammatory cytokines, chemokines, and adhesion

molecules.[4][5]

The transrepression of NF-κB is a key mechanism underlying the potent anti-inflammatory

effects of glucocorticoids.

Glucocorticoid Receptor Signaling and NF-κB
Transrepression
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Caption: Glucocorticoid Receptor Signaling and NF-κB Transrepression.

Experimental Protocols
While specific experimental data for 21-Dehydro Budesonide is limited, the following are

detailed methodologies for key experiments that would be employed to characterize its
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biological activity.

Glucocorticoid Receptor Competitive Binding Assay
This assay is fundamental for determining the binding affinity of a compound to the

glucocorticoid receptor.

Principle: This assay measures the ability of an unlabeled test compound (21-Dehydro
Budesonide) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to

the glucocorticoid receptor. The concentration of the test compound that inhibits 50% of the

specific binding of the radiolabeled ligand is the IC50 value, from which the inhibition constant

(Ki) can be calculated.[6]

Materials:

Glucocorticoid receptor source (e.g., cytosolic fraction from cells expressing the receptor,

such as A549 cells)

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)

Unlabeled 21-Dehydro Budesonide

Assay buffer

Scintillation counter

Procedure:

Prepare a series of dilutions of unlabeled 21-Dehydro Budesonide.

In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the

glucocorticoid receptor preparation in the presence of the varying concentrations of 21-
Dehydro Budesonide.

Allow the binding to reach equilibrium.

Separate the receptor-bound radioligand from the unbound radioligand using a method such

as filtration through glass fiber filters.
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Quantify the amount of radioactivity on the filters using a scintillation counter.

Plot the percentage of specific binding against the log concentration of 21-Dehydro
Budesonide to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation.

NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling

pathway.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the

control of an NF-κB responsive promoter. When the NF-κB pathway is activated by an

inflammatory stimulus (e.g., TNF-α), NF-κB translocates to the nucleus and drives the

expression of luciferase. A compound that inhibits this pathway will reduce the amount of

luciferase produced, which can be quantified by measuring luminescence.[7][8]

Materials:

A suitable cell line (e.g., HEK293 or HeLa cells)

NF-κB luciferase reporter plasmid

Transfection reagent

Inflammatory stimulus (e.g., TNF-α)

21-Dehydro Budesonide

Luciferase assay reagent

Luminometer

Procedure:

Seed the cells in a multi-well plate.

Transfect the cells with the NF-κB luciferase reporter plasmid.
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After an appropriate incubation period, pre-treat the cells with varying concentrations of 21-
Dehydro Budesonide.

Stimulate the cells with the inflammatory stimulus to activate the NF-κB pathway.

After further incubation, lyse the cells and add the luciferase assay reagent.

Measure the luminescence using a luminometer.

Plot the luminescence signal against the log concentration of 21-Dehydro Budesonide to

determine the IC50 value for NF-κB inhibition.

Experimental Workflow Diagram

Experimental Workflow for Characterizing 21-Dehydro Budesonide
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Caption: Experimental Workflow for Characterizing 21-Dehydro Budesonide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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